Pent-2-ene-1,4-diol is an organic compound with the molecular formula C₅H₁₀O₂. It features a double bond between the second and third carbon atoms and hydroxyl groups (-OH) at the first and fourth positions. This compound is characterized by its structural formula, which can be represented as follows:
The compound's IUPAC name is (2E,4S)-pent-2-ene-1,4-diol, indicating its stereochemistry and position of functional groups. The presence of both a double bond and hydroxyl groups contributes to its unique chemical properties, making it a valuable compound in various chemical and biological applications .
Reaction Type | Description |
---|---|
Oxidation | Converts hydroxyl groups to carbonyls or carboxylic acids. |
Reduction | Converts alkenes to alkanes or alcohols. |
Substitution | Alters functional groups attached to the molecule. |
Pent-2-ene-1,4-diol has been investigated for its potential biological activities, including:
The mechanism of action likely involves interactions with biological macromolecules, where the hydroxyl groups can form hydrogen bonds, influencing enzyme activity and other biochemical pathways.
Several methods are available for synthesizing pent-2-ene-1,4-diol:
Pent-2-ene-1,4-diol has diverse applications across various fields:
Research into the interactions of pent-2-ene-1,4-diol with biological systems has revealed that its hydroxyl groups can engage in hydrogen bonding with proteins and nucleic acids. This interaction may modulate enzyme activities and influence metabolic pathways. Further studies are needed to elucidate specific targets and mechanisms of action within cellular environments.
Several compounds share structural similarities with pent-2-ene-1,4-diol:
Compound Name | Structural Differences | Unique Features |
---|---|---|
But-2-yne-1,4-diol | One less carbon atom | Simpler structure with similar reactivity |
Hex-2-yne-1,4-diol | One more carbon atom | Increased chain length affects properties |
Pent-2-yne-1,5-diol | Hydroxyl groups at different positions | Changes reactivity due to positional isomerism |
Pent-2-ene-1,4-diol is unique due to its specific combination of an alkene structure and two strategically placed hydroxyl groups. This configuration imparts distinct reactivity patterns and biological activities that differentiate it from similar compounds .